molecular formula C10H10F3NO2 B5793515 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide

Cat. No.: B5793515
M. Wt: 233.19 g/mol
InChI Key: QNFQVUUDXQXNQR-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide is an organic compound characterized by the presence of trifluoromethyl and methoxybenzyl groups

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2,2,2-Trifluoro-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The methoxybenzyl group contributes to the compound’s overall reactivity and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its synthesis is relatively straightforward, and it offers a balance of stability and reactivity that is valuable in various research and industrial contexts .

Properties

IUPAC Name

2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFQVUUDXQXNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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